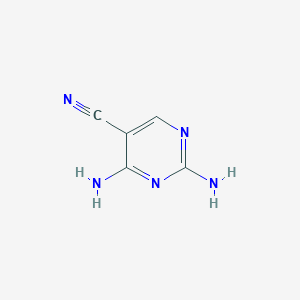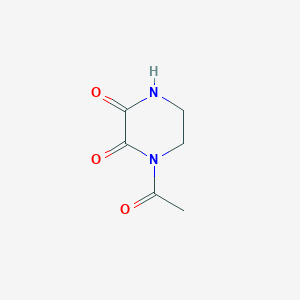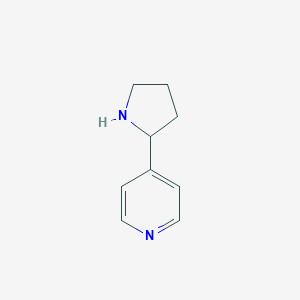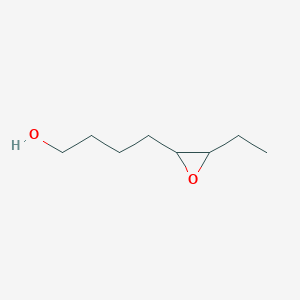
Oxiranebutanol, 3-ethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranebutanol, 3-ethyl-(9CI): is an organic compound characterized by an epoxy group attached to an octane chain. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranebutanol, 3-ethyl-(9CI) typically involves the epoxidation of octene derivatives. One common method is the metathesis polymerization of 5,6-epoxycyclooct-1-ene using the second-generation Grubbs ruthenium catalyst . This reaction is carried out under controlled conditions to ensure the formation of the epoxy group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of Oxiranebutanol, 3-ethyl-(9CI) can be scaled up using similar metathesis polymerization techniques. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Oxiranebutanol, 3-ethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxy group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Oxiranebutanol, 3-ethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used to study the effects of epoxy groups on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of Oxiranebutanol, 3-ethyl-(9CI) includes its use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of Oxiranebutanol, 3-ethyl-(9CI) involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired outcome. The molecular targets and pathways involved in these reactions include nucleophilic attack on the electrophilic carbon atoms of the epoxy ring, resulting in the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
1,2-Epoxyoctane: Another epoxy compound with similar reactivity but different positional isomerism.
5,6-Epoxydecane: A longer-chain analog with similar chemical properties.
5,6-Epoxyoct-2-ene: An unsaturated analog with an additional double bond.
Uniqueness: Oxiranebutanol, 3-ethyl-(9CI) is unique due to its specific epoxy group position and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
158669-74-0 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-(3-ethyloxiran-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
Clé InChI |
OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)CCCCO |
SMILES canonique |
CCC1C(O1)CCCCO |
Synonymes |
Oxiranebutanol, 3-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


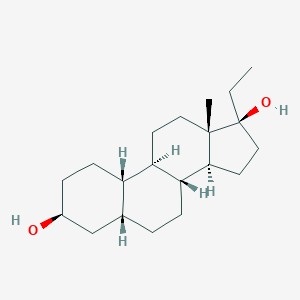
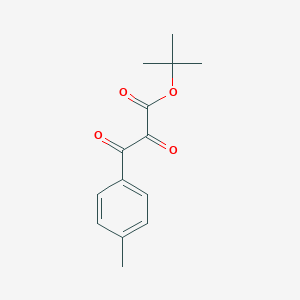
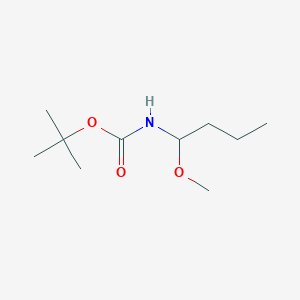
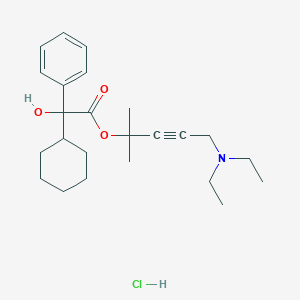
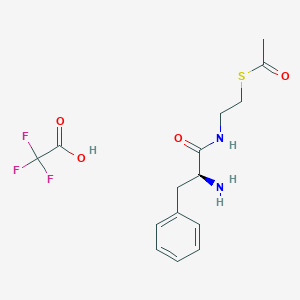


![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
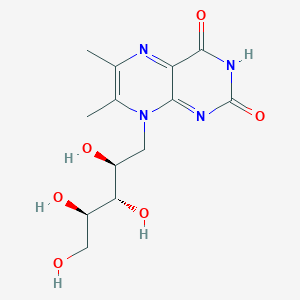
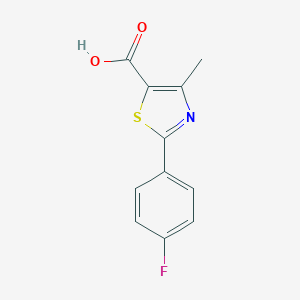
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
